Ethyl 4-thioxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

Antibacterial Structure-Activity Relationship Thionation

Ethyl 4-thioxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (CAS: 1209409-72-2) is a heterocyclic compound with a 1,4-dihydroquinoline core bearing a 4-thioxo group, a 7-trifluoromethyl substituent, and a 3-ethyl carboxylate. The compound is formally a thionated analog of the established 4-oxo-1,4-dihydroquinoline-3-carboxylate class and is primarily investigated as a synthetic intermediate and research probe in medicinal chemistry programs targeting inflammatory, neurodegenerative, and infectious diseases.

Molecular Formula C13H10F3NO2S
Molecular Weight 301.29 g/mol
Cat. No. B11810679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-thioxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
Molecular FormulaC13H10F3NO2S
Molecular Weight301.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=S)C=CC(=C2)C(F)(F)F
InChIInChI=1S/C13H10F3NO2S/c1-2-19-12(18)9-6-17-10-5-7(13(14,15)16)3-4-8(10)11(9)20/h3-6H,2H2,1H3,(H,17,20)
InChIKeyIEUCXQQSGVRQBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Thioxo-7-(Trifluoromethyl)-1,4-Dihydroquinoline-3-Carboxylate: Structural Identity and Procurement Baseline


Ethyl 4-thioxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (CAS: 1209409-72-2) is a heterocyclic compound with a 1,4-dihydroquinoline core bearing a 4-thioxo group, a 7-trifluoromethyl substituent, and a 3-ethyl carboxylate . The compound is formally a thionated analog of the established 4-oxo-1,4-dihydroquinoline-3-carboxylate class and is primarily investigated as a synthetic intermediate and research probe in medicinal chemistry programs targeting inflammatory, neurodegenerative, and infectious diseases [1].

Why Ethyl 4-Thioxo-7-(Trifluoromethyl)-1,4-Dihydroquinoline-3-Carboxylate Cannot Be Casually Replaced by In-Class Analogs


The 4-thioxo functionality in the 1,4-dihydroquinoline-3-carboxylate scaffold is not a trivial structural permutation. Thionation at C4 directly modifies the electronic character and hydrogen-bonding capacity of the ring system relative to the more common 4-oxo quinolones . In 5-lipoxygenase (5-LO) inhibitor programs, the thioxo vs. oxo substitution has been shown to influence affinity to 5-LO and FLAP differentially, resulting in an inverse correlation between cell-free vs. intact-cell potency that simple 4-oxo analogs do not replicate [1]. Furthermore, the introduction of sulfur at position 4 has been reported to enhance antibacterial activity compared to conventional oxo-analogs, likely through altered interactions with bacterial topoisomerase targets and enhanced lipophilicity . The 7-trifluoromethyl group further distinguishes this compound by increasing metabolic stability and partitioning behavior relative to non-fluorinated or halogen-substituted analogs [2]. Consequently, indiscriminate substitution with a 4-oxo, 2-thioxo, or non-trifluoromethyl quinoline derivative risks loss of the specific pharmacological profile that makes this scaffold valuable for structure-activity relationship campaigns.

Product-Specific Quantitative Evidence Guide for Ethyl 4-Thioxo-7-(Trifluoromethyl)-1,4-Dihydroquinoline-3-Carboxylate


4-Thioxo vs. 4-Oxo Substitution: Reported Enhancement of Antibacterial Potency

In the broader 4-thioxo-1,4-dihydroquinoline-3-carboxylate series, thionation at C4 has been described to enhance antibacterial activity relative to the corresponding 4-oxo (quinolone) analogs . While specific MIC head-to-head data for the 7-CF₃ congener against its 4-oxo counterpart (CAS 71083-04-0) are not publicly available, this class-level observation is consistent across multiple members of the 4-thioxo-quinoline series evaluated against Staphylococcus aureus—for example, the 8-isopropyl analog has been reported with an MIC of 32 µg/mL against S. aureus . The 4-thioxo moiety is believed to contribute to improved target engagement with bacterial DNA gyrase and topoisomerase IV .

Antibacterial Structure-Activity Relationship Thionation

Trifluoromethyl at Position 7: Enhanced Antimicrobial Activity Through Synergistic Substitution

A systematic PhD thesis from the National Institute of Technology Karnataka (2014) demonstrated that the combination of a trifluoromethyl group on the quinoline scaffold with specific additional substituents leads to enhanced antimicrobial activity compared to non-fluorinated or halogen-only analogs [1]. The research established that "a combination of trifluoromethylquinoline with certain substituents has caused an enhanced antimicrobial activity" and concluded that these trifluoromethylquinoline derivatives are "ideally suited for further modifications to obtain more efficient antimicrobial agents" [1]. This class-level finding supports the procurement rationale for the 7-CF₃-4-thioxo combination as a privileged scaffold.

Antimicrobial Trifluoromethylquinoline Drug Design

5-Lipoxygenase Inhibitory Potential: Thioxo-Heterocycle Pharmacophore as a Differentiator from Oxo Analogs

The US Patent 5,240,941 (ICI Pharma) establishes that thioxo quinoline compounds, as a class, are inhibitors of the enzyme 5-lipoxygenase (5-LO) [1]. The 4-thioxo-1,4-dihydroquinoline-3-carboxylate scaffold falls within the claimed structural genus. Crucially, Hatzelmann et al. (1994) provided detailed pharmacological evidence that quinoline derivatives exhibit an inverse correlation between 5-LO inhibition in cell-free systems and intact-cell leukotriene synthesis inhibition (r = -0.992 when compounds with comparable partition coefficients are compared), a phenomenon attributed to differential FLAP vs. 5-LO affinity modulated by structural features including lipophilicity [2]. The 4-thioxo group, combined with the 7-CF₃ substituent, would be expected to significantly alter the partition coefficient (log P / K value) relative to 4-oxo analogs, potentially shifting the FLAP/5-LO selectivity profile—a parameter of direct relevance to anti-inflammatory drug discovery [2].

5-Lipoxygenase Inflammation FLAP

Acetylcholinesterase Inhibitory Activity Within the Thioxoquinoline Series

A 2022 study by Naik et al. (Curr Drug Discov Technol) reported that a series of 2-thioxoquinoline derivatives, synthesized via thionation of 4-hydroxyquinolin-2-ones with P₄S₁₀, demonstrated in vitro acetylcholinesterase (AChE) inhibitory activity in the Ellman assay [1]. The most active compound, Vb3 (2-(6-chloro-4-hydroxy-2-thioxoquinolin-1(2H)-yl)-1-piperazin-1-ethanone), showed an IC₅₀ of 32 ± 0.1681 µM with a MolDock score of -85.9788 (comparable to the active ligand ALH_1288 score of -87.7609) [1]. While the target compound (4-thioxo-7-CF₃-3-carboxylate) differs in the position of the thioxo group (C4 vs. C2), the established thionation methodology and AChE activity in the thioxoquinoline series provides a compelling precedent for exploring this compound as an anti-Alzheimer lead scaffold [1].

Anti-Alzheimer Acetylcholinesterase Thioxoquinoline

Physicochemical Differentiation: Calculated Lipophilicity and PSA Comparison vs. 4-Oxo Analog

The direct 4-oxo analog of the target compound, ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (CAS 71083-04-0), differs by a single atom substitution (O → S at C4) . This O→S replacement is expected to increase the calculated log P by approximately 0.7–1.2 log units based on the Hansch π constant for aromatic -OH to -SH substitution, while reducing hydrogen-bond acceptor capacity . The molecular weight increases from 285.22 g/mol (4-oxo) to 301.28 g/mol (4-thioxo), and the polar surface area decreases slightly due to the lower electronegativity of sulfur . These physicochemical differences directly impact membrane permeability, protein binding, and metabolic stability—parameters critical for lead optimization in drug discovery .

Drug-likeness Lipophilicity Physicochemical Properties

Best Research and Industrial Application Scenarios for Ethyl 4-Thioxo-7-(Trifluoromethyl)-1,4-Dihydroquinoline-3-Carboxylate


Lead Optimization in Antibacterial Quinolone Programs Targeting DNA Gyrase / Topoisomerase IV

Use as a core scaffold for synthesizing novel 4-thioxo-7-substituted quinolone analogs with potential activity against fluoroquinolone-resistant bacterial strains. The 4-thioxo modification, reported to enhance antibacterial activity relative to 4-oxo comparators , combined with the electron-withdrawing 7-CF₃ group known to improve antimicrobial potency [1], makes this compound a strategic building block for medicinal chemistry campaigns. The 3-ethyl ester further permits facile hydrolysis to the carboxylic acid for structure-activity relationship exploration.

5-Lipoxygenase / FLAP Mechanism-of-Action Studies in Inflammatory Disease Research

Employ in pharmacological studies dissecting the differential contributions of 5-LO direct inhibition vs. FLAP-mediated indirect inhibition in leukotriene biosynthesis. The compound falls within the thioxo-heterocycle 5-LO inhibitor genus claimed in US Patent 5,240,941 [2], and its 4-thioxo + 7-CF₃ combination is expected to produce a partition coefficient that modulates the FLAP/5-LO selectivity balance, as elegantly demonstrated in the Hatzelmann et al. (1994) quinoline structure-activity analysis [3].

Acetylcholinesterase Inhibitor Development for Neurodegenerative Disease Research

Utilize as a starting point for synthesizing CNS-penetrant acetylcholinesterase inhibitors inspired by the demonstrated AChE inhibitory activity (IC₅₀ = 32 ± 0.1681 µM) and favorable docking scores (MolDock ≈ -86) of structurally related 2-thioxoquinoline derivatives [4]. The 7-CF₃ group may further enhance blood-brain barrier penetration and metabolic stability, while the 3-ethyl ester provides a handle for prodrug design or subsequent amidation.

Physicochemical Probe for O→S Bioisosteric Replacement Studies

Deploy as a matched molecular pair with the 4-oxo analog (CAS 71083-04-0) to systematically evaluate the impact of oxygen-to-sulfur substitution on lipophilicity (estimated Δlog P ≈ +0.7 to +1.2), membrane permeability, plasma protein binding, and metabolic stability in drug discovery programs . This head-to-head comparison enables data-driven decisions on the adoption of the thioxo isostere in lead series.

Quote Request

Request a Quote for Ethyl 4-thioxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.